molecular formula C10H8N2O6 B8528417 1,3-Phenylenedioxamic acid

1,3-Phenylenedioxamic acid

Cat. No.: B8528417
M. Wt: 252.18 g/mol
InChI Key: VWPKNXPWRGLLAE-UHFFFAOYSA-N
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Description

1,3-Phenylenedioxamic acid (CAS: Not provided in evidence) is a chemical compound characterized by a phenyl ring substituted with two oxamic acid groups at the 1,3-positions. However, none of the provided evidence sources directly describe this compound, making it impossible to derive its specific properties, synthesis, or applications from the given materials.

Properties

Molecular Formula

C10H8N2O6

Molecular Weight

252.18 g/mol

IUPAC Name

2-[3-(oxaloamino)anilino]-2-oxoacetic acid

InChI

InChI=1S/C10H8N2O6/c13-7(9(15)16)11-5-2-1-3-6(4-5)12-8(14)10(17)18/h1-4H,(H,11,13)(H,12,14)(H,15,16)(H,17,18)

InChI Key

VWPKNXPWRGLLAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related compounds referenced in the evidence:

Diphenylamine Analogs

discusses diphenylamine analogs, such as tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroid hormones (thyroxine and triiodothyronine). While these compounds share aromatic rings with functional substituents, their biological targets and applications differ significantly from oxamic acid derivatives. For example:

  • Tofenamic acid (a diphenylamine derivative) acts as a cyclooxygenase inhibitor .

Caffeic Acid

describes caffeic acid (3,4-dihydroxybenzeneacrylic acid), a phenolic compound with antioxidant and anti-inflammatory properties. Key differences include:

Property Caffeic Acid Hypothesized 1,3-Phenylenedioxamic Acid
Functional Groups Catechol (dihydroxyphenyl) + acrylic acid Oxamic acid groups at 1,3-positions
Applications Antioxidant, food additive Potential enzyme inhibition or metal chelation
Structural Features Conjugated double bond system Amide linkages from oxamic acid moieties

Oxamic Acid Derivatives

A comparison with 1,3-phenylenedioxamic acid might focus on:

  • Steric Effects : The 1,3-substitution pattern could hinder binding to enzyme active sites compared to smaller analogs.
  • Electron-Withdrawing Effects : Oxamic acid groups may enhance acidity or metal-binding capacity relative to simpler carboxylic acids.

Research Findings and Data Gaps

The provided evidence lacks direct studies on 1,3-phenylenedioxamic acid, making it impossible to present authoritative data tables or mechanistic insights. Key limitations include:

Absence of Structural Data: No crystallographic or spectroscopic data is available in the evidence.

Biological Activity : Hypothetical applications (e.g., enzyme inhibition) remain unvalidated without experimental evidence.

Q & A

Q. What are the established synthetic routes for 1,3-phenylenedioxamic acid, and how do reaction conditions influence yield?

The synthesis of 1,3-phenylenedioxamic acid derivatives typically involves coupling reactions, such as the use of Suzuki–Miyaura cross-coupling for phenylacetic acid derivatives . Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., palladium-based catalysts) significantly affect yield. For example, Wright et al. (1978) reported that esterification under anhydrous conditions at 60–80°C optimizes intermediate stability . Researchers should validate purity via HPLC or NMR and compare yields against published protocols to identify inconsistencies.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing 1,3-phenylenedioxamic acid?

Key methods include:

  • NMR Spectroscopy : To confirm the dioxamic acid backbone and substituent positions (e.g., ¹H/¹³C NMR for proton/carbon environments) .
  • FT-IR : For identifying carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
  • HPLC-MS : To assess purity and detect degradation products, using C18 columns with acetonitrile/water gradients . Calibration with certified reference standards (e.g., NIST data) ensures reproducibility .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of 1,3-phenylenedioxamic acid?

Standard assays include:

  • Enzyme Inhibition Studies : Dose-response experiments to measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cell lines (e.g., HEK-293) to establish safe concentration ranges .
  • Stability in Simulated Biological Fluids : Incubate the compound in PBS or serum at 37°C and monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How should researchers resolve contradictory data in dose-response studies of 1,3-phenylenedioxamic acid?

Contradictions often arise from batch variability or assay conditions. Mitigation strategies include:

  • Batch Replication : Synthesize multiple batches and test biological activity in parallel .
  • Normalization to Positive Controls : Use reference compounds (e.g., dexamethasone for anti-inflammatory assays) to calibrate inter-experimental variability .
  • Statistical Clustering : Apply hierarchical clustering or PCA to identify outliers in dose-response datasets .

Q. What experimental designs account for temporal degradation effects in long-term studies of 1,3-phenylenedioxamic acid?

Degradation kinetics can be modeled via:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and extrapolate shelf life using the Arrhenius equation .
  • Periodic Sampling : Collect aliquots at fixed intervals (e.g., 0, 7, 30 days) and quantify intact compound via HPLC .
  • Protective Formulations : Test stabilizers like antioxidants (e.g., BHT) or lyophilization to prolong activity in aqueous media .

Q. How can computational methods optimize the reaction pathways for 1,3-phenylenedioxamic acid derivatives?

Tools include:

  • Density Functional Theory (DFT) : To predict transition states and energy barriers in coupling reactions .
  • Molecular Docking : Screen derivatives against protein targets (e.g., histamine receptors) to prioritize synthesis .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .

Methodological Guidelines

Q. What statistical approaches are critical for analyzing clustered data in pharmacological studies?

Use mixed-effects models to account for nested observations (e.g., repeated measures across cell lines). For example:

  • Linear Mixed Models (LMMs) : Adjust for batch effects or donor variability in primary cell assays .
  • Bootstrapping : Estimate confidence intervals for IC₅₀ values when sample sizes are small .

Q. How should researchers validate the specificity of 1,3-phenylenedioxamic acid in target engagement assays?

Employ orthogonal methods:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets .
  • CRISPR Knockout Models : Compare activity in wild-type vs. gene-edited cells to confirm target dependence .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ligands) to quantify displacement .

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